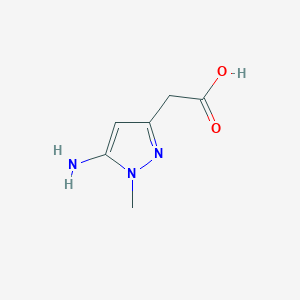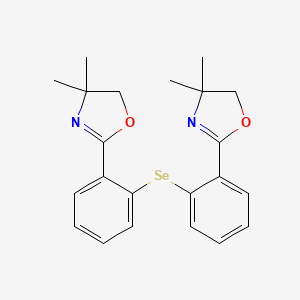
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is a chemical compound with the molecular formula C22H24N2O2Se It is characterized by the presence of two oxazoline rings attached to a phenyl group, with selenium as the central atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane typically involves the reaction of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl) with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The oxazoline rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium species.
Substitution: Functionalized oxazoline derivatives.
Scientific Research Applications
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane has several applications in scientific research:
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane involves its interaction with molecular targets through its selenium atom and oxazoline rings. The selenium atom can participate in redox reactions, while the oxazoline rings can coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in studying redox biology and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane: Similar structure but with tellurium instead of selenium.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but with an ethane backbone instead of a phenyl group.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)selane is unique due to its selenium content, which imparts distinct redox properties and potential biological activity. The presence of oxazoline rings also allows for versatile coordination chemistry, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N2O2Se |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]selanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Se/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChI Key |
RMIAWPMKGZJKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Se]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


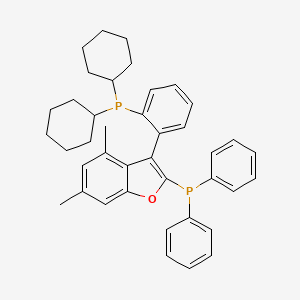
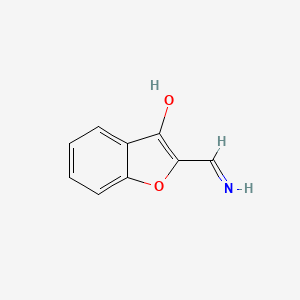
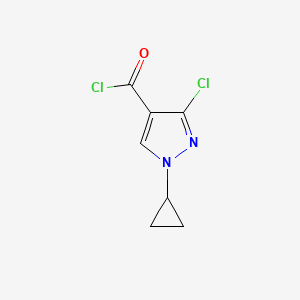
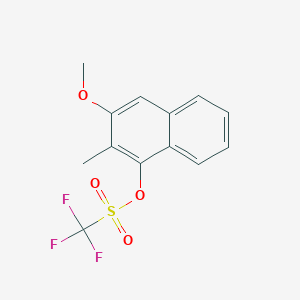
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
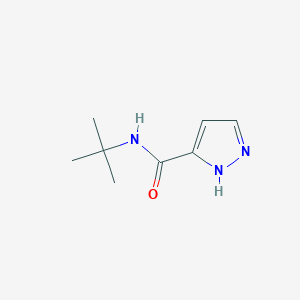
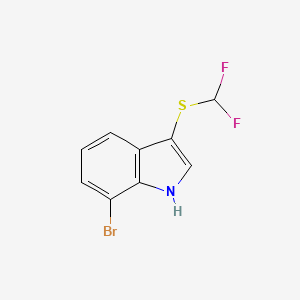
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
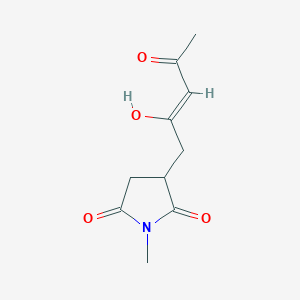
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
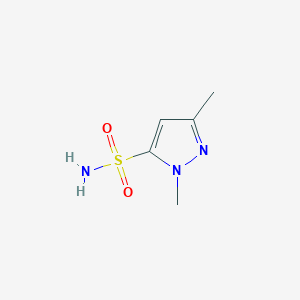
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
